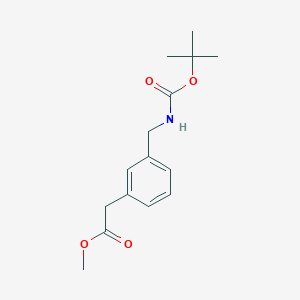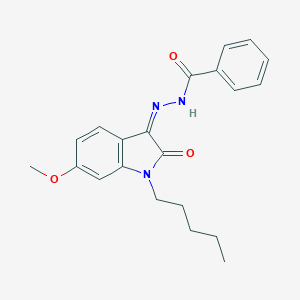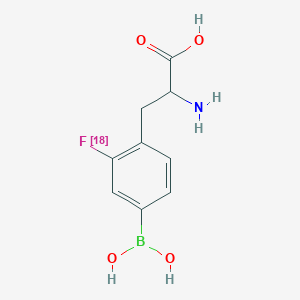
Bromozinc(1+);2-methanidylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);2-methanidylpropane, also known as isobutylzinc bromide, is an organozinc compound with the molecular formula C4H9BrZn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in various chemical reactions due to its reactivity and ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);2-methanidylpropane can be synthesized through the reaction of isobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction is as follows:
C4H9Br+Zn→C4H9ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where isobutyl bromide and zinc are combined under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various chemical syntheses.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);2-methanidylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium catalysts, and solvents like THF.
Conditions: Reactions typically occur under inert atmospheres and at controlled temperatures to ensure the stability of the organozinc compound.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Bromozinc(1+);2-methanidylpropane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Bromozinc(1+);2-methanidylpropane exerts its effects involves the formation of organozinc intermediates that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on carbon atoms. This stabilization allows for the formation of new bonds under mild conditions, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Isobutylmagnesium Bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.
Isobutyllithium: A highly reactive organolithium compound used in organic synthesis.
Uniqueness
Bromozinc(1+);2-methanidylpropane is unique due to its moderate reactivity compared to other organometallic compounds like organolithium or organomagnesium reagents. This moderate reactivity allows for more controlled reactions, reducing the risk of side reactions and improving the yield of desired products.
Properties
IUPAC Name |
bromozinc(1+);2-methanidylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDCDMKASWVZHI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393703 |
Source


|
| Record name | Zinc, bromo(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126403-67-6 |
Source


|
| Record name | Zinc, bromo(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)




![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

